![molecular formula C7H4BrIN2 B1397415 5-Bromo-7-iodo-1H-indazole CAS No. 953410-86-1](/img/structure/B1397415.png)
5-Bromo-7-iodo-1H-indazole
Overview
Description
5-Bromo-7-iodo-1H-indazole is a derivative of indazole, which is a type of heterocyclic compound. It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .
Synthesis Analysis
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The synthesis of indazole derivatives involves various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of 5-Bromo-7-iodo-1H-indazole is similar to that of 5-Bromo-1H-indazole . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The chemical reactions of indazole derivatives involve various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-7-iodo-1H-indazole are similar to those of 5-Bromo-1H-indazole .Scientific Research Applications
Pharmacology: Anticancer Applications
5-Bromo-7-iodo-1H-indazole: is a compound of interest in the development of anticancer drugs. Indazole derivatives, including those substituted with bromine and iodine, have been studied for their potential to inhibit cell growth in various cancer cell lines . The presence of halogens can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for designing new chemotherapeutic agents.
Material Science: Organic Electronics
In material science, particularly in the field of organic electronics, 5-Bromo-7-iodo-1H-indazole can be utilized as a precursor for synthesizing organic semiconductors . These semiconductors are used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where the compound’s electronic properties can be tuned for optimal performance.
Chemical Synthesis: Building Blocks
This compound serves as a versatile building block in chemical synthesis. Its reactive bromine and iodine atoms make it suitable for various cross-coupling reactions, allowing chemists to construct complex molecules with precision . It’s particularly useful in the synthesis of more complex indazoles, which are prevalent in many pharmaceuticals.
Biochemistry: Enzyme Inhibition
In biochemistry, 5-Bromo-7-iodo-1H-indazole has potential applications as an enzyme inhibitor. By modifying specific enzymes’ activity, researchers can study various biochemical pathways and develop drugs that target these pathways to treat diseases .
Agriculture: Pesticide Development
While direct references to the use of 5-Bromo-7-iodo-1H-indazole in agriculture are limited, indazole derivatives are explored for developing novel pesticides. Their structural motif can be tailored to interact with biological targets in pests, offering a route to more effective and potentially less harmful agricultural chemicals .
Environmental Science: Pollutant Degradation
In environmental science, research into halogenated indazoles like 5-Bromo-7-iodo-1H-indazole may lead to advances in pollutant degradation processes. Understanding how these compounds break down in the environment can inform the development of better methods for remediating contaminated sites .
Mechanism of Action
Target of Action
It is known that indazole derivatives can interact with a broad range of biological targets
Mode of Action
Indazole derivatives are known to interact with their targets and induce changes that lead to their biological effects . The specific interactions and changes caused by 5-Bromo-7-iodo-1H-indazole remain to be elucidated.
Biochemical Pathways
Indazole derivatives are known to influence various biochemical pathways, but the specific pathways influenced by 5-Bromo-7-iodo-1H-indazole are yet to be determined .
Result of Action
Indazole derivatives are known to have a wide range of biological activities . The specific effects of 5-Bromo-7-iodo-1H-indazole at the molecular and cellular levels need further investigation.
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the action of the compound .
Safety and Hazards
Future Directions
Given the wide range of pharmacological activities exhibited by indazole scaffolds, numerous methods have been developed to construct these heterocycles with better biological activities . The future direction in this field is likely to focus on the development of novel synthetic approaches to indazoles .
properties
IUPAC Name |
5-bromo-7-iodo-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPPVMLPAUPZTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730869 | |
Record name | 5-Bromo-7-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
953410-86-1 | |
Record name | 5-Bromo-7-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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